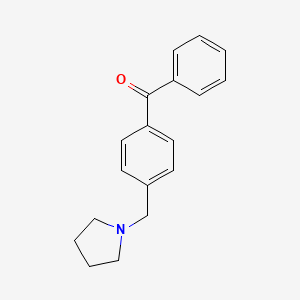

4-(吡咯烷甲基)苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Pyrrolidinomethyl)benzophenone” is a chemical compound with the molecular formula C18H19NO . It is also known as “(4-methylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone” and has a molecular weight of 279.38 .

Synthesis Analysis

The synthesis of similar compounds often involves Friedel-Crafts reactions or organometallic routes . For instance, the synthesis of benzophenone derivatives has been achieved through photochemical hydrogen atom transfer (HAT) events to generate the carbon-centered radicals needed for alkylation .Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidinomethyl)benzophenone” can be represented by the InChI code "1S/C19H21NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3" . Further structural analysis would require more specific data or computational studies.科学研究应用

Antimicrobial Activity

4-(Pyrrolidinomethyl)benzophenone: derivatives exhibit significant antimicrobial properties. These compounds can be synthesized to target a variety of pathogenic bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. Their mechanism of action often involves disrupting cell wall synthesis or interfering with essential bacterial enzymes .

Anticancer Activity

The pyrrolidinone moiety present in 4-(Pyrrolidinomethyl)benzophenone is known to induce apoptosis in cancer cells. Research has shown that these compounds can be effective against certain types of cancer by inhibiting cell proliferation and inducing cell death. This makes them promising candidates for chemotherapy drug development .

Anti-inflammatory Activity

Compounds containing 4-(Pyrrolidinomethyl)benzophenone have been found to possess anti-inflammatory properties. They can be used to treat inflammatory conditions by reducing the production of pro-inflammatory cytokines and mediators. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Antidepressant Activity

The structural complexity of 4-(Pyrrolidinomethyl)benzophenone allows for interaction with neural receptors, potentially leading to antidepressant effects. By modulating neurotransmitter systems, these compounds could be used to develop new treatments for depression and other mood disorders .

Anti-HCV Activity

Hepatitis C virus (HCV) is a significant global health concern, and 4-(Pyrrolidinomethyl)benzophenone derivatives show promise as anti-HCV agents. They can inhibit the replication of the virus, providing a potential pathway for the development of novel antiviral drugs .

Industrial Applications

Beyond biomedical applications, 4-(Pyrrolidinomethyl)benzophenone also finds use in various industrial processes. Its chemical structure can be utilized in the synthesis of polymers, coatings, and other materials that require specific molecular properties such as stability and reactivity .

安全和危害

作用机制

Target of Action

It’s known that benzophenone derivatives, which include 4-(pyrrolidinomethyl)benzophenone, have shown endocrine-disrupting effects .

Mode of Action

Benzophenone derivatives have been linked to several adverse health effects due to their endocrine-disrupting properties .

Biochemical Pathways

Benzophenone derivatives have been associated with various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .

属性

IUPAC Name |

phenyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSFRKNYZQYHSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642728 |

Source

|

| Record name | Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidinomethyl)benzophenone | |

CAS RN |

898775-89-8 |

Source

|

| Record name | Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。